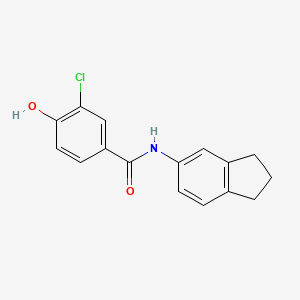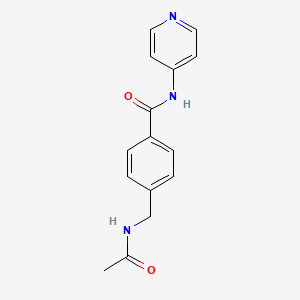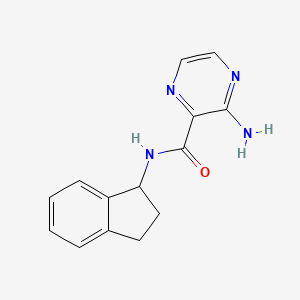![molecular formula C21H31N3OS B7457372 N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)
N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide, also known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s as a potential alternative to morphine. MT-45 is a highly potent drug and has been shown to have strong analgesic effects in animal models. However, it has not been approved for human use due to its potential for abuse and addiction.
作用機序
N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide acts on the mu-opioid receptor in the brain, which is responsible for the analgesic effects of opioids. It also acts on the dopamine system, which is responsible for the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide produces several biochemical and physiological effects in the body. It produces analgesia, sedation, and respiratory depression, similar to other opioids. It also produces a feeling of euphoria, which is responsible for its potential for abuse and addiction.
実験室実験の利点と制限
N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide has several advantages and limitations for lab experiments. Its high potency and strong analgesic effects make it a useful tool for studying the mu-opioid receptor and the mechanisms of opioid analgesia. However, its potential for abuse and addiction make it a risky substance to work with.
将来の方向性
There are several future directions for research on N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide. One direction is to investigate its potential as a treatment for chronic pain. Another direction is to investigate its potential for abuse and addiction and to develop strategies to prevent its misuse. Finally, further research is needed to understand the mechanisms of action of N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide and its effects on the brain and body.
合成法
The synthesis of N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide involves several steps. The starting material is adamantane, which is reacted with thionyl chloride to form an intermediate. This intermediate is then reacted with 2-mercaptothiazole to form the thiazole ring. The resulting compound is then reacted with 4-methylpiperidine to form the final product, N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide.
科学的研究の応用
N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide has been the subject of several scientific studies. One study investigated the analgesic effects of N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide in rats. The results showed that N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide produced dose-dependent analgesia in the rats, with a potency similar to that of morphine.
Another study investigated the abuse potential of N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide in rats. The results showed that N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide produced reinforcing effects in the rats, indicating its potential for abuse and addiction.
特性
IUPAC Name |
N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3OS/c1-14-2-4-24(5-3-14)12-18-13-26-20(22-18)23-19(25)21-9-15-6-16(10-21)8-17(7-15)11-21/h13-17H,2-12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQCYMDVWPRSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CSC(=N2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

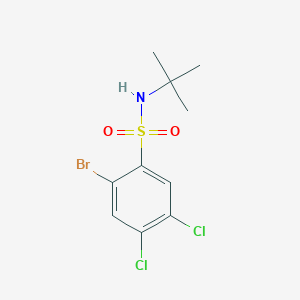
![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)
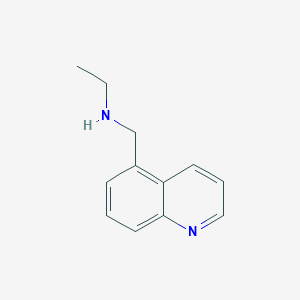
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)
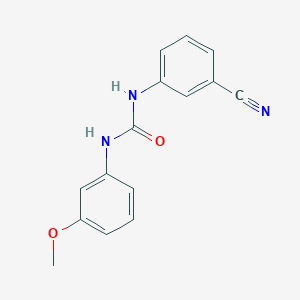



![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)
![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)

